Methods and Technical Details
The synthesis of compounds in Capsicum fuscoviolaceum involves complex metabolic pathways, particularly those related to secondary metabolites. Recent studies have utilized methods such as liquid chromatography-mass spectrometry (LC-MS) and transcriptomic analysis to investigate the biosynthetic pathways of capsaicinoids and other phenolic compounds. For instance, a modified Matyash method is often employed for metabolite extraction from plant tissues, which involves using methanol and diethyl ether to isolate compounds from ground samples. Following extraction, samples undergo analysis using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-QTOF-HRMS) to identify and quantify metabolites present in the plant tissues .
Structure and Data
The molecular structure of key compounds derived from Capsicum fuscoviolaceum includes various capsaicinoids such as capsaicin and dihydrocapsaicin. These compounds share a common structural motif characterized by a vanillyl moiety linked to an aliphatic chain. The chemical formula for capsaicin is C18H27NO3, with a molecular weight of approximately 285.42 g/mol. Structural studies reveal that these molecules possess specific functional groups including hydroxyl (-OH) and amide (-C(=O)N-) groups that contribute to their biological activity.
Reactions and Technical Details
The chemical reactions involving Capsicum fuscoviolaceum primarily focus on the biosynthesis of capsaicinoids through the phenylpropanoid pathway. Key enzymes such as phenylalanine ammonia-lyase (PAL) catalyze the initial steps, leading to the formation of p-coumaric acid, which subsequently enters various pathways to yield capsaicinoids. The enzymatic reactions are regulated by environmental factors, including light exposure and temperature, which influence gene expression related to secondary metabolite production .
Process and Data
The mechanism of action for capsaicinoids involves their interaction with TRPV1 (transient receptor potential vanilloid 1) receptors located on sensory neurons. When capsaicin binds to these receptors, it induces a sensation of heat or spiciness, which is perceived as pain by the nervous system. This interaction has been studied extensively for its implications in pain management and inflammatory responses. Data suggest that prolonged exposure to capsaicin can lead to desensitization of these receptors, providing potential therapeutic benefits .
Physical and Chemical Properties
Capsicum fuscoviolaceum exhibits several notable physical and chemical properties:
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify volatile compounds and assess pungency levels .
Scientific Uses
Capsicum fuscoviolaceum has significant applications in various fields:
Capsicum fuscoviolaceum was initially classified within the genus Capsicum, which belongs to the nightshade family Solanaceae. This genus comprises approximately 25–35 species, including economically significant domesticated peppers like C. annuum and C. chinense [2] [9]. The genus Capsicum is characterized by its distinctive fruiting structure—a berry with internal air pockets and seeds attached to a central placenta that accumulates capsaicinoids in pungent varieties [2] [3]. Within the genus, species are differentiated by morphological characteristics such as flower morphology (corolla color and structure), seed color, and chromosome number [2] [7].
Modern molecular phylogenetic studies revealed that Capsicum fuscoviolaceum occupied an anomalous position within the genus. Ribosomal DNA analyses demonstrated that true Capsicum species form distinct clades with clear biogeographical patterns, primarily distributed across the Americas [2] [9]. C. fuscoviolaceum exhibited morphological and genetic characteristics inconsistent with these clades, particularly regarding its floral morphology and fruit biochemistry, prompting taxonomic re-evaluation [1] [8].
This species has undergone significant nomenclatural revisions since its original description:
Authoritative taxonomic resources including the Plants of the World Online (POWO) and World Flora Online now consistently treat Capsicum fuscoviolaceum as a synonym of Witheringia coccoloboides [1] [8]. The type specimens originate from Central America, with distribution documented from Mexico (Veracruz) through Nicaragua, Costa Rica, Panama, Colombia, Venezuela, and Ecuador [8].
Table 1: Nomenclatural History of C. fuscoviolaceum
Accepted Name | Synonym | Author | Publication Year | Taxonomic Notes |
---|---|---|---|---|
Witheringia coccoloboides | Acnistus coccoloboides | Dammer | 1919 | Basionym |
Witheringia coccoloboides | Brachistus fuscoviolaceus | Cufod. | 1934 | Reclassified based on morphology |
Witheringia coccoloboides | Capsicum fuscoviolaceum | C.V.Morton & Standl. | 1938 | Transfer to Capsicum |
Witheringia coccoloboides | Brachistus poasensis | Cufod. | 1934 | Regional variant |
The species originally described as Capsicum fuscoviolaceum possesses several distinguishing morphological features that ultimately supported its transfer to Witheringia:
Table 2: Comparative Morphology: Capsicum vs. Witheringia coccoloboides
Characteristic | Typical Capsicum spp. | W. coccoloboides (formerly C. fuscoviolaceum) |
---|---|---|
Growth Habit | Perennial shrubs or herbs | Monocarpic perennial |
Calyx Morphology | Tubular with 5 distinct teeth | Campanulate with short teeth |
Corolla Color | White, green-white, purple | Fuscous-violet (dark purple-brown) |
Fruit Pungency | Capsaicinoids present in most | Absent |
Seed Dispersal | Bird-dispersed (capsaicin-tolerant) | Not specialized for avian dispersal |
Chromosome Number | Typically 2n=24 | 2n=24 but with distinct karyotype |
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